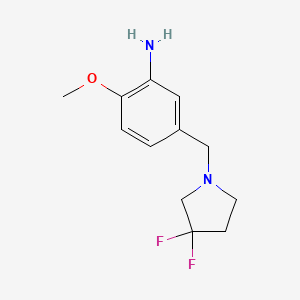
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group can be added using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It can be utilized in the development of advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays.
Mecanismo De Acción
The mechanism of action of 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine
- 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-fluoropyridine
Uniqueness
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H16F2N2O |
|---|---|
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
5-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-methoxyaniline |
InChI |
InChI=1S/C12H16F2N2O/c1-17-11-3-2-9(6-10(11)15)7-16-5-4-12(13,14)8-16/h2-3,6H,4-5,7-8,15H2,1H3 |
Clave InChI |
IQJJOFSZIYAHME-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCC(C2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


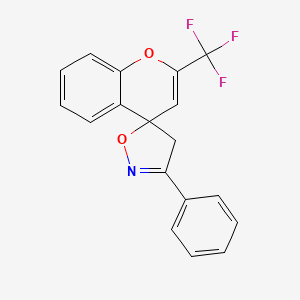
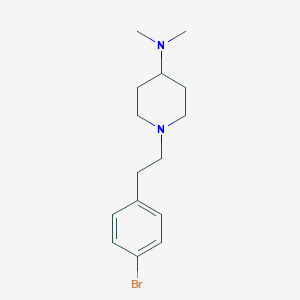

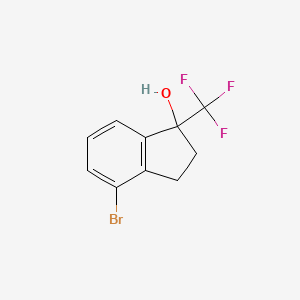
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
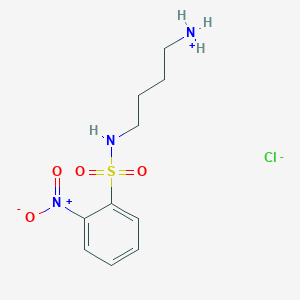

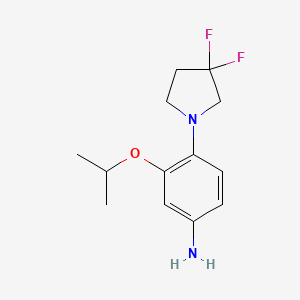
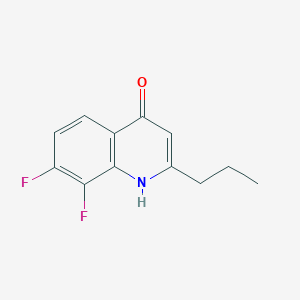
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
